
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an anilino group, a naphthyl group, and a chlorobenzoate moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate typically involves multiple steps:
Formation of the Anilino(oxo)acetyl Intermediate: This step involves the reaction of aniline with oxalyl chloride to form the anilino(oxo)acetyl intermediate.
Coupling with Carbohydrazide: The intermediate is then reacted with carbohydrazide under controlled conditions to form the carbohydrazonoyl derivative.
Naphthyl Group Introduction: The naphthyl group is introduced through a coupling reaction with the carbohydrazonoyl derivative.
Final Coupling with 2-Chlorobenzoic Acid: The final step involves the esterification of the naphthyl derivative with 2-chlorobenzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate
Uniqueness
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate is unique due to the presence of both a naphthyl group and a chlorobenzoate moiety, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
769156-34-5 |
|---|---|
Molecular Formula |
C26H18ClN3O4 |
Molecular Weight |
471.9 g/mol |
IUPAC Name |
[1-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C26H18ClN3O4/c27-22-13-7-6-12-20(22)26(33)34-23-15-14-17-8-4-5-11-19(17)21(23)16-28-30-25(32)24(31)29-18-9-2-1-3-10-18/h1-16H,(H,29,31)(H,30,32)/b28-16+ |
InChI Key |
ROYIVSDGLYEHIX-LQKURTRISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



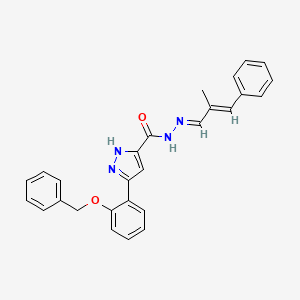
![1-cyclohexyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B12018443.png)

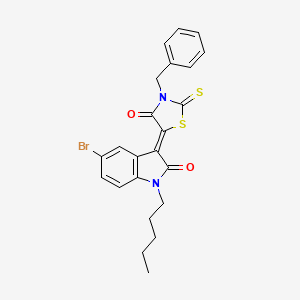

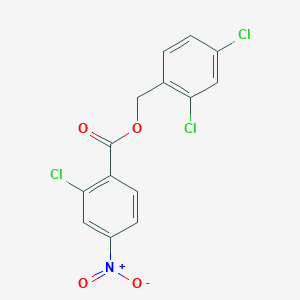
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12018482.png)
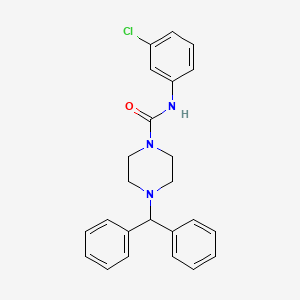
![[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-ethoxybenzoate](/img/structure/B12018506.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12018512.png)
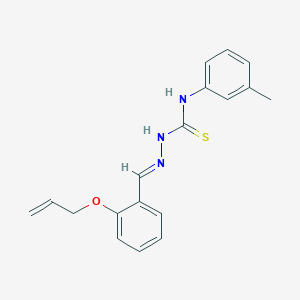
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12018527.png)

